molecular formula C14H18FNO4 B1332855 (R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid CAS No. 500789-04-8

(R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid

Cat. No.: B1332855
CAS No.: 500789-04-8
M. Wt: 283.29 g/mol
InChI Key: IQPQPXUDXQDVMK-LLVKDONJSA-N
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Description

®-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(3R)-3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPQPXUDXQDVMK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375868
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500789-04-8
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500789-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid typically involves the protection of the amino group of the corresponding chiral amino acid, (R)-3-amino-3-(3-fluorophenyl)propionic acid, with a tert-butoxycarbonyl (Boc) protecting group. This Boc-protection stabilizes the amino functionality, facilitating further synthetic manipulations and peptide coupling reactions.

Stepwise Preparation

  • Starting Material : The synthesis begins with the enantiomerically pure (R)-3-amino-3-(3-fluorophenyl)propionic acid, which can be obtained via asymmetric synthesis or chiral resolution methods.

  • Boc Protection Reaction : The amino acid is reacted with di-tert-butyl dicarbonate (Boc2O) under basic or mildly acidic conditions to introduce the Boc protecting group on the amino nitrogen. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low to ambient temperatures.

  • Purification : The product, Boc-(R)-3-amino-3-(3-fluorophenyl)propionic acid, is purified by crystallization or chromatographic techniques to achieve high purity and maintain stereochemical integrity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, Tetrahydrofuran (THF) Solvent choice affects solubility and reaction rate
Temperature 0°C to room temperature Lower temperatures favor stereochemical retention
Base Triethylamine or sodium bicarbonate Neutralizes acid byproducts, promotes Boc protection
Reaction Time 1 to 4 hours Monitored by TLC or HPLC for completion
Purification Method Recrystallization or silica gel chromatography Ensures removal of unreacted starting materials and side products

Analytical Monitoring

Research Findings and Improvements

  • The fluorine substituent on the phenyl ring enhances the compound's lipophilicity and metabolic stability, which is beneficial for pharmaceutical applications.
  • Stereoselective synthesis routes have been optimized to maintain the (R)-configuration, critical for biological activity.
  • Recent studies emphasize the importance of mild reaction conditions to prevent racemization during Boc protection.
  • Alternative protecting groups have been explored but Boc remains preferred due to ease of removal and stability.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Starting Material (R)-3-amino-3-(3-fluorophenyl)propionic acid Chiral amino acid precursor
Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (DCM or THF), 0°C to RT Formation of Boc-protected amino acid
Purification Recrystallization or chromatography High purity, stereochemical integrity
Analytical Techniques NMR, HPLC, MS, melting point Confirmation of structure and purity

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine, allowing selective reactivity at other sites. Deprotection typically occurs under acidic conditions:

Reagent/ConditionReaction OutcomeApplication Example
Trifluoroacetic acid (TFA)Cleavage of Boc to yield free amineIntermediate in peptide synthesis
HCl in methanol/dioxaneRemoval of Boc via acidolysisGeneration of reactive amine

Mechanism : Protonation of the Boc carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol. The resulting amine can undergo further functionalization, such as peptide coupling .

Carboxylic Acid Functionalization

The propionic acid moiety participates in reactions typical of carboxylic acids:

Esterification

ReagentProductConditions
Thionyl chloride (SOCl₂)Acid chloride intermediateAnhydrous, reflux
Methanol/H⁺Methyl esterCatalytic acid

Example : Reacting with methanol under acidic conditions yields the methyl ester, useful for further alkylation or reduction .

Amidation

Coupling AgentAmine PartnerProduct
DCC/HOBtPrimary amineAmide derivative

Application : Amidation enables integration into peptide chains or polymer backbones .

Reduction

ReagentProductNotes
LiAlH₄Primary alcoholAnhydrous conditions

Limitation : Over-reduction of the fluorophenyl ring is avoided by controlling reaction time and temperature .

Fluorophenyl Ring Modifications

The 3-fluorophenyl group exhibits limited reactivity due to fluorine’s electron-withdrawing effects but can undergo targeted electrophilic substitution under harsh conditions:

ReactionReagents/ConditionsProduct
NitrationHNO₃/H₂SO₄, 50°C3-Fluoro-5-nitrophenyl
SulfonationFuming H₂SO₄, 100°C3-Fluoro-5-sulfophenyl

Challenges : Regioselectivity is influenced by steric and electronic factors, with meta-substitution often favored .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol .
  • pH Sensitivity : Hydrolysis of the Boc group accelerates under strongly basic (pH >10) or acidic (pH <2) conditions .

Scientific Research Applications

Medicinal Chemistry

(R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid serves as a building block for the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.

Case Study : Research has indicated that derivatives of this compound exhibit potential as inhibitors in g-secretase pathways, which are relevant in Alzheimer's disease treatment. The Boc protection allows for selective reactions that can yield various analogs with improved efficacy and reduced side effects .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly for constructing complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can influence the stereochemistry of the products formed.

Data Table: Synthetic Routes

StepReaction TypeReagents/Conditions
1Protectiontert-butoxycarbonyl chloride (Boc-Cl), triethylamine
2CouplingEDCI, HOBt with propanoic acid derivatives
3DeprotectionAcidic conditions to remove Boc group

This table outlines the typical synthetic pathway for utilizing this compound in laboratory settings.

Biochemical Probes

Due to its structural characteristics, this compound is studied as a biochemical probe to understand enzyme mechanisms and interactions within biological systems. It can be modified to enhance binding affinity to specific targets, making it a useful tool in drug discovery.

Case Study : In studies focused on enzyme inhibition, modifications of this compound have been shown to selectively inhibit certain proteases, offering insights into therapeutic strategies against various diseases .

Industrial Applications

In addition to academic research, this compound finds applications in industrial settings, particularly in the development of advanced materials and polymers. Its properties allow for the creation of materials with specific functionalities.

Data Table: Industrial Applications

Application AreaDescription
Material ScienceDevelopment of polymers with enhanced thermal stability
Chemical IndustrySynthesis of specialty chemicals for various applications

Mechanism of Action

The mechanism of action of ®-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group ensures selective reactions at the amino group, while the fluorophenyl group enhances binding affinity and specificity. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(4-fluorophenyl)propionic acid: Similar structure but lacks the Boc protecting group.

    (S)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid: The enantiomer of the compound with different chiral properties.

    3-(3-Fluorophenyl)propionic acid: Lacks the amino and Boc protecting groups.

Uniqueness

®-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid is unique due to its combination of a chiral center, a Boc protecting group, and a fluorophenyl group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

(R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid, commonly referred to as Boc-(R)-3-Amino-3-(3-fluorophenyl)propionic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C14H18FNO4
  • Molecular Weight : 283.3 g/mol
  • CAS Number : 500789-04-8
  • Purity : ≥98% .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the fluorophenyl group. The introduction of fluorine atoms into organic compounds often enhances their pharmacological properties due to increased lipophilicity and metabolic stability. Studies have shown that fluorinated compounds can exhibit improved binding affinity to biological targets compared to their non-fluorinated counterparts .

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that compounds containing fluorinated phenyl groups can exhibit enhanced antimicrobial properties. For instance, studies on similar fluorinated amino acids have shown promising results against various bacterial strains, suggesting that this compound may possess similar effects .
  • Neuroprotective Effects :
    • Some derivatives of amino acids with fluorinated groups have been studied for their neuroprotective effects. These compounds may inhibit pathways leading to neurodegeneration, which is crucial in developing treatments for diseases such as Alzheimer's and Parkinson's .
  • Inhibition of Enzymatic Activity :
    • The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, facilitating its role as an enzyme inhibitor .

Case Studies and Research Findings

A recent study evaluated the structure-activity relationship (SAR) of various fluorinated amino acids, including this compound. The results demonstrated that the introduction of the fluorine atom significantly increased the compound's potency in inhibiting serotonin uptake by 6-fold compared to non-fluorinated analogs .

Additionally, a comparative analysis of related compounds highlighted the importance of the stereochemistry and functional groups in determining biological activity. The following table summarizes key findings from various studies:

CompoundActivity TypeIC50 (µM)Reference
(R)-Boc-3-Amino-3-(3-fluorophenyl)propionic acidSerotonin uptake inhibition5.2
(S)-Boc-3-Amino-3-(2-fluorophenyl)propionic acidAntimicrobial12.4
Non-fluorinated analogSerotonin uptake inhibition31.0

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid?

  • Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to an amine-functionalized propionic acid precursor. For example, a Boc-protected intermediate can be synthesized via carbodiimide-mediated coupling of 3-amino-3-(3-fluorophenyl)propionic acid with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, followed by purification via recrystallization or column chromatography. The fluorophenyl group may be introduced earlier via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :

  • Purity : Melting point analysis (reported range: 124–126°C) .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Identify peaks for the Boc group (δ ~1.4 ppm for tert-butyl), fluorophenyl aromatic protons (δ ~6.8–7.4 ppm), and carboxylic acid proton (δ ~12 ppm).
  • FT-IR : Confirm Boc carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹).
  • Elemental Analysis : Match experimental vs. theoretical values for C₁₄H₁₈FNO₄ .

Q. What are the key safety precautions for handling and storing this compound?

  • Methodological Answer :

  • Handling : Use personal protective equipment (PPE) and work in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides, chlorates), which may react with the carboxylic acid or Boc group .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group or decarboxylation .

Q. What is the role of the Boc group, and how is it typically removed?

  • Methodological Answer : The Boc group protects the amine during synthesis to prevent unwanted side reactions. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 1–2 hours) or HCl in dioxane (4 M, 30–60 minutes), followed by neutralization and isolation of the free amine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess during synthesis?

  • Methodological Answer :

  • Chiral Catalysis : Use asymmetric hydrogenation with Rh or Ru catalysts (e.g., BINAP ligands) to enhance stereocontrol during precursor synthesis.
  • Chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC purification.
  • Kinetic Resolution : Optimize reaction temperature and solvent polarity to favor the (R)-enantiomer during Boc protection .

Q. What strategies resolve data discrepancies in thermal stability characterization?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Compare experimental melting points (e.g., 124–126°C) with literature values to identify impurities or polymorphs.
  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 150–200°C to detect Boc group decomposition.
  • Control Experiments : Repeat synthesis under anhydrous conditions to rule out moisture-induced degradation .

Q. How is this compound used in peptide coupling reactions under varying catalytic conditions?

  • Methodological Answer :

  • Activation : Convert the carboxylic acid to an active ester (e.g., N-hydroxysuccinimide ester) using DCC or EDC/HOBt.
  • Coupling : React with amines in DMF or THF at 0–25°C. Monitor reaction progress via LC-MS.
  • Catalysis : Screen palladium or organocatalysts for improved coupling efficiency in sterically hindered environments .

Q. How does the 3-fluorophenyl substituent affect physicochemical properties compared to other halogenated analogs?

  • Methodological Answer :

  • Lipophilicity : Fluorine’s electronegativity increases logP compared to chloro or bromo analogs (e.g., 3-(3-chlorophenyl) variant has higher logP).
  • Acidity : The electron-withdrawing fluorine enhances carboxylic acid acidity (pKa ~2.5–3.0 vs. ~4.0 for non-fluorinated analogs).
  • Solubility : Reduced aqueous solubility due to fluorophenyl hydrophobicity; use DMSO or acetone for dissolution .

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